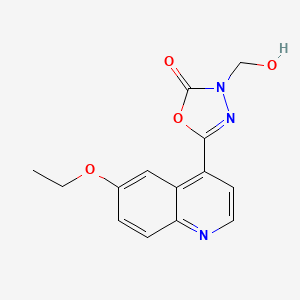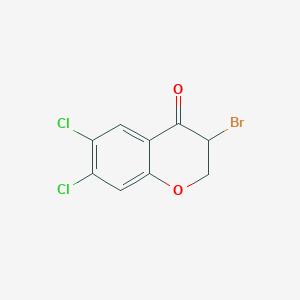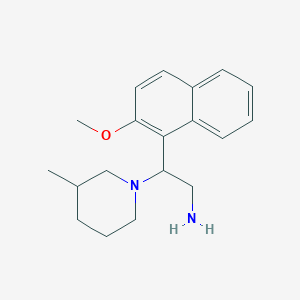
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic organic compound with the molecular formula C19H24N2O. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide typically involves the cyclization of aniline derivatives with carbonyl compounds. One common method is the Friedländer synthesis, which involves the condensation of aniline with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include heating the mixture under reflux for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of environmentally friendly catalysts and solvents is also a focus to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
科学的研究の応用
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a candidate for drug development.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
作用機序
The mechanism of action of N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate into DNA, inhibiting the replication of certain microorganisms. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial properties.
2-Methylquinoline: A derivative with similar biological activities but different pharmacokinetic properties.
4-Hydroxyquinoline: Known for its antimicrobial properties and use in the synthesis of other quinoline derivatives.
Uniqueness
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide stands out due to its unique combination of a cyclohexyl group and an ethyl-methyl substitution on the quinoline ring. This structural modification enhances its biological activity and makes it a valuable compound for various applications .
特性
分子式 |
C19H24N2O |
|---|---|
分子量 |
296.4 g/mol |
IUPAC名 |
N-cyclohexyl-2-ethyl-3-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C19H24N2O/c1-3-16-13(2)18(15-11-7-8-12-17(15)21-16)19(22)20-14-9-5-4-6-10-14/h7-8,11-12,14H,3-6,9-10H2,1-2H3,(H,20,22) |
InChIキー |
ZGDBRNPHTBQNLR-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;[(1R,5R)-5-(hydroxymethyl)cyclopent-2-en-1-yl] acetate](/img/structure/B11836396.png)
![1H-Pyrrole-3-carboxamide, 1-[2-(1,3-dioxolan-2-yl)ethyl]-5-(4-fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-](/img/structure/B11836398.png)




![N-Hydroxy-3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiane]-2-carboxamide](/img/structure/B11836449.png)
![2-[Benzyl(trimethylsilyl)amino]heptanenitrile](/img/structure/B11836453.png)
![Benzyl 6-chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11836456.png)
![6-[bis(2-chloroethyl)amino]-1H-indene-2-carboxylic acid](/img/structure/B11836458.png)
![6-Chloro-7-[(4-methoxyphenyl)methyl]-7H-purin-2-amine](/img/structure/B11836464.png)

![(4As,4bs,6as,7s,9as,9br,11as)-4a,6a,7-trimethylhexadecahydroindeno[4,5-h]isochromen-7-ol](/img/structure/B11836471.png)

